molecular formula C14H13NO3 B1412363 Ethyl 3-oxo-3-(quinolin-4-yl)propanoate CAS No. 106473-25-0

Ethyl 3-oxo-3-(quinolin-4-yl)propanoate

Cat. No. B1412363
CAS RN: 106473-25-0
M. Wt: 243.26 g/mol
InChI Key: SKERXAJTGRRJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-(quinolin-4-yl)propanoate is a chemical compound with the molecular formula C14H13NO3 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3-(quinolin-4-yl)propanoate is characterized by a fused ring system that is almost planar . The InChI code for the molecule is InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)11-5-6-12-10(8-11)4-3-7-15-12/h3-8H,2,9H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(quinolin-4-yl)propanoate has a molecular weight of 243.26 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 56.3 Ų .

Scientific Research Applications

Antimicrobial Activity

Ethyl 3-oxo-3-(quinolin-4-yl)propanoate and its derivatives have been explored for their antimicrobial properties. A study by Mathada and Mathada (2009) synthesized specific derivatives and tested their antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Bacillus subtilus, and antifungal activity against Aspergillus niger and Candida albicans. They also assessed antituberculosis activity against Mycobacterium tuberculosis (H37Rv) (Mathada & Mathada, 2009).

Quality Control in Pharmaceutical Ingredients

In 2016, Zubkov et al. discussed the use of analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from compounds like Ethyl 3-oxo-3-(quinolin-4-yl)propanoate. The paper emphasized the importance of these compounds in the creation of new antimicrobial drugs, owing to their molecular similarity with fluoroquinolone antibiotics (Zubkov et al., 2016).

Synthesis of Novel Compounds

Various studies have explored the synthesis of new chemical entities using Ethyl 3-oxo-3-(quinolin-4-yl)propanoate as a starting material. For instance, Gusak and Kozlov (2007) described the synthesis of benzo[f]quinoline derivatives, which are of interest due to their potential applications in various fields, including pharmaceuticals and materials science (Gusak & Kozlov, 2007).

Application in Photodiode Fabrication

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which can be synthesized from compounds including Ethyl 3-oxo-3-(quinolin-4-yl)propanoate, were studied by Zeyada et al. (2016). They found that these compounds show potential for use in organic-inorganic photodiode fabrication, highlighting their utility in the field of electronics (Zeyada et al., 2016).

properties

IUPAC Name

ethyl 3-oxo-3-quinolin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)11-7-8-15-12-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKERXAJTGRRJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(quinolin-4-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.